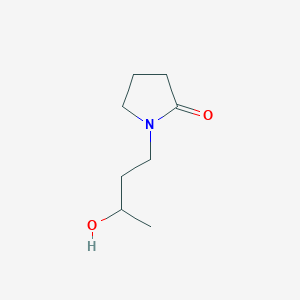

1-(3-Hydroxybutyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxybutyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)4-6-9-5-2-3-8(9)11/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKDYSBMGASIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Hydroxybutyl)pyrrolidin-2-one: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Hydroxybutyl)pyrrolidin-2-one, a derivative of the versatile pyrrolidinone scaffold. The pyrrolidinone ring is a significant structural motif in numerous biologically active molecules and approved pharmaceuticals, driving continued interest in its derivatives.[1][2] This document details the molecular structure, molecular weight, and key physicochemical properties of 1-(3-Hydroxybutyl)pyrrolidin-2-one. It further explores potential synthetic routes, characteristic spectral data, and discusses its prospective applications in drug discovery and materials science, alongside essential safety and handling information.

Introduction: The Significance of the Pyrrolidinone Core

The five-membered lactam, 2-pyrrolidinone, and its derivatives are a cornerstone in medicinal chemistry and industrial applications.[1][2] The pyrrolidinone moiety is a privileged scaffold, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Its prevalence in over 20 FDA-approved drugs underscores its importance in drug discovery.[3] The structural rigidity and capacity for stereospecific functionalization make pyrrolidinone derivatives, such as 1-(3-Hydroxybutyl)pyrrolidin-2-one, valuable chiral building blocks for the synthesis of complex molecular architectures.[4][5][] This guide focuses specifically on the 3-hydroxybutyl substituted derivative, exploring its unique characteristics and potential.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section outlines the key structural and physicochemical parameters of 1-(3-Hydroxybutyl)pyrrolidin-2-one.

Chemical Structure and Molecular Formula

The structure of 1-(3-Hydroxybutyl)pyrrolidin-2-one consists of a central five-membered pyrrolidin-2-one ring, with a 3-hydroxybutyl group attached to the nitrogen atom.

Molecular Formula: C₈H₁₅NO₂[7]

Molecular Weight: 157.21 g/mol [7]

CAS Number: 73486-66-5[7]

SMILES Code: O=C1N(CCC(O)C)CCC1[7]

Physicochemical Data Summary

While specific experimental data for 1-(3-Hydroxybutyl)pyrrolidin-2-one is not extensively reported in publicly available literature, properties can be inferred from related compounds and computational predictions. The presence of both a hydroxyl group and a lactam moiety suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility and boiling point.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₅NO₂ | [7] |

| Molecular Weight | 157.21 g/mol | [7] |

| CAS Number | 73486-66-5 | [7] |

| Physical Form | Expected to be a liquid at room temperature. | Inferred from similar structures. |

| Solubility | Expected to be miscible with water and polar organic solvents. | Inferred from structural features. |

| Boiling Point | Not explicitly reported. | [8] |

| Melting Point | Not explicitly reported. | [8] |

Synthesis and Characterization

The synthesis of N-substituted pyrrolidinones can be achieved through various synthetic routes. This section outlines a plausible and commonly employed methodology for the preparation of 1-(3-Hydroxybutyl)pyrrolidin-2-one.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of N-substituted pyrrolidinones involves the reaction of γ-butyrolactone with a primary amine. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the lactone, leading to ring-opening followed by intramolecular cyclization to form the desired N-substituted pyrrolidinone.

Reaction Scheme:

Figure 1: Proposed synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol describes a general procedure for the synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

γ-Butyrolactone[9]

-

1-Amino-3-butanol

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of γ-butyrolactone and 1-amino-3-butanol.

-

Heating: Heat the reaction mixture to a temperature of 180-200 °C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Purification: The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the pure 1-(3-Hydroxybutyl)pyrrolidin-2-one.

Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic attack of the amine on the lactone carbonyl and to drive the subsequent dehydration and ring-closure to form the stable five-membered lactam ring.

Spectroscopic Characterization

The structure of the synthesized 1-(3-Hydroxybutyl)pyrrolidin-2-one can be confirmed using various spectroscopic techniques. The expected spectral features are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrrolidinone ring and the 3-hydroxybutyl side chain. Key expected chemical shifts (δ) in ppm are:

-

A multiplet for the methine proton adjacent to the hydroxyl group (~3.8-4.2 ppm).

-

Triplets for the methylene groups of the pyrrolidinone ring adjacent to the nitrogen and carbonyl group (~3.4 ppm and ~2.4 ppm, respectively).

-

A multiplet for the central methylene group of the pyrrolidinone ring (~2.0 ppm).

-

Signals corresponding to the methylene groups of the butyl chain.

-

A doublet for the terminal methyl group (~1.2 ppm).

-

A broad singlet for the hydroxyl proton, the chemical shift of which will be solvent-dependent.[7][10][11][12][13]

-

-

¹³C NMR: The carbon NMR spectrum will provide direct information about the carbon skeleton. Expected chemical shifts (δ) in ppm include:

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

A strong, sharp absorption band for the amide C=O stretching vibration, typically around 1680-1700 cm⁻¹.[8][18][19]

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[8][20]

-

C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region.[18]

-

C-N stretching vibrations around 1200-1350 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 157.

-

Fragmentation Pattern: Common fragmentation pathways for N-alkyl pyrrolidinones involve cleavage of the alkyl side chain. Expect to see fragments corresponding to the loss of the butyl group or parts of it. Alpha-cleavage next to the nitrogen is a common fragmentation pattern for amines.[21][22][23][24]

Potential Applications

While specific applications for 1-(3-Hydroxybutyl)pyrrolidin-2-one are not extensively documented, its structural features suggest potential utility in several areas of research and development.

Pharmaceutical Intermediate

The pyrrolidinone scaffold is a key component in a variety of pharmaceuticals.[1][2][25] The presence of a hydroxyl group on the side chain of 1-(3-Hydroxybutyl)pyrrolidin-2-one provides a handle for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex drug candidates. The chiral center at the 3-position of the butyl chain also introduces stereochemistry that can be crucial for biological activity.

Chiral Building Block

Chiral molecules are of paramount importance in drug discovery, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5][] 1-(3-Hydroxybutyl)pyrrolidin-2-one, if synthesized in an enantiomerically pure form, can serve as a valuable chiral building block for the asymmetric synthesis of complex target molecules.

Solvent and Formulation Component

N-substituted pyrrolidinones, such as N-methyl-2-pyrrolidone (NMP), are widely used as polar aprotic solvents in various industrial processes due to their high solvency and chemical stability.[26][27] While less common, hydroxylated derivatives could find applications in specialized formulations where specific solubility and hydrogen-bonding properties are desired.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[28][29][30][31]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[28]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[28]

-

Toxicity: While specific data is lacking, related compounds can cause skin and eye irritation.[30] A 28-day and developmental toxicity study on a related compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, supports its general safety.[32] However, caution should be exercised until specific toxicological studies on 1-(3-Hydroxybutyl)pyrrolidin-2-one are conducted.

Conclusion

1-(3-Hydroxybutyl)pyrrolidin-2-one is a functionalized derivative of the important pyrrolidinone heterocyclic system. Its structure, featuring both a lactam and a hydroxyl group, along with a chiral center, makes it an interesting target for further investigation. While detailed experimental data is currently sparse, this guide has provided a comprehensive overview of its fundamental properties, plausible synthetic routes, and expected analytical characteristics based on established chemical principles and data from related compounds. Its potential as a pharmaceutical intermediate and chiral building block warrants further exploration by the scientific community. As with any novel chemical, appropriate safety precautions should be taken during its handling and use.

References

-

Chemsrc. 1-(3-Hydroxybutyl)pyrrolidin-2-one | CAS#:73486-66-5. Available from: [Link]

-

The features of IR spectrum. Available from: [Link]

-

BioVendor. Material Safety Data Sheet. Available from: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

-

ResearchGate. 13 C chemical shift in ppm of H-1, M-1, Br-1, Cl-1. Available from: [Link]

- Govindaraju V, Young K, Maudsley AA. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000;13(3):129-153.

- Zefirov NS, Zyk NV, Beloglazkina EK, Kutateladze AG. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2021;26(16):4865.

-

Wikipedia. γ-Butyrolactone. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

1H NMR Spectroscopy. Available from: [Link]

- Desrochers J, Lincoln S, Timken M, et al. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. Regul Toxicol Pharmacol. 2015;73(1):333-342.

-

CHEMISTRY 1000. 2 - 1H NMR Spectroscopy. Available from: [Link]

- Chen YC, Lin YC, Huang YC, et al. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. 2021;26(11):3301.

- Yadav S, Sharma S, Sharma AK. Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. In: AIP Conference Proceedings. 2013;1536(1):211-212.

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

- Kwiatek M, Gieroba B, Benes K, et al. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules. 2022;27(11):3458.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023-08-29. Available from: [Link]

- Carda M, Gonzalez F, Rodriguez S, Marco JA. Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Tetrahedron Asymmetry. 2002;13(6):573-581.

-

Compound Interest. A guide to 13C NMR chemical shift values. 2015. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

-

Available from: [Link]

-

- Raimondi MV, Schillaci D, Petruso S. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). 2021;379(5):34.

- Google Patents. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.

- Bhat V, Kumar A, Kumar V. Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- Ikuta H, Shirota H, Kobayashi S, et al. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. J Med Chem. 1987;30(11):1995-1998.

- Raimondi MV, Schillaci D, Petruso S. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). 2021;379(5):34.

-

Bhat V, Kumar A, Kumar V. Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. 2025-10-16. Available from: [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Available from: [Link]

-

Jackson G, et al. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. The Research Repository @ WVU. 2020-04-11. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

ChemComplete. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. 2020-12-17. Available from: [Link]

-

Organic Syntheses Procedure. Butyric acid, γ-amino. Available from: [Link]

- Google Patents. US9695140B2 - Gamma-butyrolactone composition and method for producing same.

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. Available from: [Link]

- Belskaya NP, Dehaen W, Bakulev VA. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank. 2023;2023(4):M1668.

-

Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PMC. 2022-12-23. Available from: [Link]

- Clarke K, Tchabanenko K, Pawlosky R, et al. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. Regul Toxicol Pharmacol. 2012;63(3):401-408.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. researchgate.net [researchgate.net]

- 9. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. mdpi.com [mdpi.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. compoundchem.com [compoundchem.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. www1.udel.edu [www1.udel.edu]

- 20. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. m.youtube.com [m.youtube.com]

- 25. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]

- 27. US9695140B2 - Gamma-butyrolactone composition and method for producing same - Google Patents [patents.google.com]

- 28. fishersci.com [fishersci.com]

- 29. fishersci.co.uk [fishersci.co.uk]

- 30. biovendor.com [biovendor.com]

- 31. pfaltzandbauer.com [pfaltzandbauer.com]

- 32. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

N-substituted pyrrolidone derivatives with hydroxyl groups

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Hydroxylated Pyrrolidone Scaffold

The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as the core structure for a multitude of biologically active molecules, including numerous FDA-approved drugs.[1][2][3] Its prevalence in medicinal chemistry is a testament to its versatility and favorable pharmacological properties.[2][4] The introduction of substituents onto the pyrrolidone scaffold allows for a nuanced modulation of its physicochemical and biological characteristics. This guide focuses specifically on N-substituted pyrrolidone derivatives featuring one or more hydroxyl (-OH) groups.

The strategic incorporation of a hydroxyl group is a cornerstone of modern drug design. This functional group can profoundly influence a molecule's properties by:

-

Enhancing Hydrophilicity: Improving solubility and modifying absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Enabling Key Interactions: Acting as a hydrogen bond donor and acceptor, allowing for critical binding interactions with biological targets like enzymes and receptors.

-

Providing a Site for Further Functionalization: Serving as a chemical handle for conjugation or the introduction of other pharmacophoric elements.

This guide provides an in-depth exploration of the synthesis, properties, and applications of these valuable compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis Strategies - Building the Core Scaffold

The synthesis of can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Strategy 1: Cyclization of Linear Precursors

One of the most direct methods involves the cyclization of appropriately functionalized linear amino alcohols. This approach offers a high degree of control over the final structure. A common method is the N-heterocyclization of primary amines with diols, often catalyzed by transition metal complexes like Iridium.[5]

Another robust technique is the reductive amination of diketones.[6] This method is particularly effective for creating N-aryl-substituted pyrrolidines and can be performed using transfer hydrogenation, which offers a practical and scalable route.[6] For instance, reacting a 1,4-diketone with a primary amine containing a hydroxyl group, under reductive conditions, will yield the desired hydroxylated N-substituted pyrrolidine.

Representative Experimental Protocol: Reductive Amination Synthesis

This protocol outlines a general procedure for the synthesis of an N-(hydroxyalkyl)-2,5-dimethylpyrrolidine from 2,5-hexanedione and an amino alcohol via transfer hydrogenation.

Materials:

-

2,5-Hexanedione (1.0 equiv.)

-

Amino alcohol (e.g., 2-aminoethanol) (1.1 equiv.)

-

Iridium catalyst (e.g., [Cp*IrCl2]2) (1.0 mol%)

-

Formic acid (HCOOH) (30.0 equiv.)

-

Deionized Water (Solvent)

Procedure:

-

To a round-bottom flask, add 2,5-hexanedione, the selected amino alcohol, the iridium catalyst, and deionized water.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add formic acid to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final N-substituted hydroxylated pyrrolidone.

Strategy 2: Modification of Pre-existing Pyrrolidone Rings

An alternative approach starts with a pre-formed pyrrolidone ring, such as 2-pyrrolidone. The N-substituent containing the hydroxyl group is then introduced, typically via N-alkylation. For example, N-(2-hydroxyethyl)-2-pyrrolidone (HEP) is a commercially significant compound synthesized by reacting 2-pyrrolidone with ethylene oxide.[7][8]

This method is highly efficient for producing specific N-hydroxyalkyl derivatives. The resulting hydroxyl group can then be used for further chemical modifications or to build the pyrrolidone functionality into various polymers.[7]

Strategy 3: [3+2] Cycloaddition Reactions

For constructing highly substituted and stereochemically complex pyrrolidines, the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful tool.[3] This reaction allows for the creation of multiple stereocenters in a single step with a high degree of control, which is invaluable in drug discovery for exploring structure-activity relationships.

Visualization of Synthetic Pathways

The following diagram illustrates the general synthetic workflows described.

Caption: General Synthetic Strategies for Hydroxylated N-Substituted Pyrrolidones.

Part 2: Physicochemical Properties and Structure-Activity Relationships (SAR)

The introduction of a hydroxyl group onto an N-substituted pyrrolidone derivative is a strategic decision that profoundly impacts its drug-like properties.

Impact on Physicochemical Properties

N-(2-hydroxyethyl)-2-pyrrolidone (HEP), for example, is noted for its unique combination of a high boiling point, high viscosity, and complete water solubility.[9] These properties stem directly from the hydrophilic character of the hydroxyl group and the polar nature of the pyrrolidone lactam. Such characteristics are valuable in formulations, where these molecules can act as humectants, co-solvents, or stabilizers.[9][10]

| Property | Influence of Hydroxyl Group | Implication in Drug Development |

| Solubility | Significantly increases aqueous solubility. | Improved bioavailability for oral formulations; suitable for aqueous parenteral formulations.[10] |

| Polarity | Increases molecular polarity. | Can modulate cell membrane permeability and interaction with polar biological targets. |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Crucial for specific, high-affinity binding to target proteins. |

| Metabolism | Can be a site for Phase II metabolism (e.g., glucuronidation). | Influences the drug's half-life and clearance pathway. |

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing the therapeutic potential of a chemical scaffold. For pyrrolidine derivatives, the position, stereochemistry, and nature of substituents dictate biological activity.[11][12]

-

Positional Isomerism: The location of the hydroxyl group on the N-substituent is critical. A hydroxyl group at a terminal position might enhance solubility, while one closer to the pyrrolidone ring could be involved in direct binding interactions within a receptor's active site.

-

Stereochemistry: For chiral centers on the pyrrolidine ring or the N-substituent, stereochemistry often has a dramatic effect on potency and selectivity.[12][13] Different enantiomers or diastereomers can exhibit vastly different pharmacological profiles.

-

N-Substituent Nature: The overall structure of the N-substituent (e.g., alkyl, aryl, length, flexibility) in combination with the hydroxyl group determines the molecule's overall shape and electronic properties, which in turn governs its interaction with biological targets.[11] For example, SAR studies on pyrrolidine amide derivatives as NAAA inhibitors showed that small, lipophilic groups on a terminal phenyl ring were preferable for optimal potency.[11]

Logical Flow of SAR-Driven Optimization

The diagram below illustrates the iterative process of optimizing a lead compound based on SAR.

Caption: Iterative Cycle of Structure-Activity Relationship (SAR) Optimization.

Part 3: Pharmacological Applications and Future Directions

N-substituted pyrrolidone derivatives, including those with hydroxyl groups, are being explored across a wide range of therapeutic areas due to their ability to interact with diverse biological targets.

Key Therapeutic Areas

-

Central Nervous System (CNS): The pyrrolidone scaffold is a key component of nootropic drugs (e.g., Piracetam). Hydroxylated derivatives are investigated as anticonvulsants, neuroprotective agents, and treatments for neurodegenerative diseases like Alzheimer's.[14][15] They have shown activity as sodium channel blockers and ligands for serotonin (5-HT1A) receptors.[14][16]

-

Anti-inflammatory and Pain: Certain derivatives have been developed as potent inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA), which are involved in inflammation and pain signaling pathways.[11] Others have shown promise as agonists for the Formyl peptide receptor 2 (FPR2), which plays a role in the resolution of inflammation.[17]

-

Oncology: The pyrrolidine scaffold is found in numerous anticancer agents.[1] Derivatives have been synthesized and evaluated as inhibitors of enzymes like aromatase, which is relevant in hormone-dependent cancers.[18]

-

Infectious Diseases & Metabolic Disorders: Researchers have explored hydroxylated pyrrolidines as glycosidase inhibitors, which have potential applications as antiviral and antidiabetic agents.[19] Pyrrolidine derivatives have also been investigated as α-amylase and α-glucosidase inhibitors for managing diabetes.[20]

Case Study: N-(2-Hydroxyethyl)pyrrolidine in Pharmaceuticals

N-(2-Hydroxyethyl)pyrrolidine serves as a versatile building block in the synthesis of various pharmaceuticals, including antipsychotics and antihistamines.[10][21] Its primary role is often as a starting material or intermediate, where its hydroxyl group allows for further chemical transformations while the pyrrolidine core imparts favorable properties to the final active pharmaceutical ingredient (API).[10][21] Its ability to enhance solubility and bioavailability makes it a valuable component in drug development.[10]

Future Directions

The future of hydroxylated N-substituted pyrrolidones in drug discovery is bright. The focus will likely be on:

-

Stereoselective Synthesis: Developing more efficient and scalable methods for producing enantiomerically pure compounds to improve efficacy and reduce off-target effects.[19]

-

Polypharmacology: Designing derivatives that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer or Alzheimer's.

-

Drug Delivery: Utilizing the properties of molecules like HEP to develop novel drug delivery systems, surfactants, and stabilizing agents for complex biologic drugs.[10]

Conclusion

represent a privileged scaffold in medicinal chemistry. The strategic inclusion of the hydroxyl group provides a powerful lever to fine-tune physicochemical properties and establish critical interactions with biological targets. Through sophisticated synthetic strategies, rigorous SAR analysis, and a deep understanding of their pharmacological potential, these compounds will undoubtedly continue to be a source of novel and effective therapeutics for a wide range of human diseases.

References

- Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. PubMed.

- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed.

- Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. MDPI.

- Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. PubMed.

- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.

- Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists. PubMed.

- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PMC.

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC.

- Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. Journal of Organic Chemistry.

- N-(2-Hydroxyethyl)pyrrolidine. Chem-Impex.

- Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate.

- Construction of protected hydroxylated pyrrolidines using nitrogen-centered radical cyclizations. UBC Chemistry.

- The Role of N-(2-Hydroxyethyl)pyrrolidine in Pharmaceutical Synthesis. Dagangchem.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate.

- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC.

- Recent insights about pyrrolidine core skeletons in pharmacology. PMC.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.

- N-(2-hydroxyethyl)-2-pyrrolidone. BASF Product Finder.

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results.

- N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook.

- Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Zhurnal Prikladnoii Spektroskopii.

- HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Ashland.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. products.basf.com [products.basf.com]

- 8. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 9. ashland.com [ashland.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnrjournal.com [pnrjournal.com]

- 16. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. investigacion.unirioja.es [investigacion.unirioja.es]

- 20. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

1-(3-Hydroxybutyl)pyrrolidin-2-one PubChem CID and safety data

An In-Depth Technical Guide to 1-(3-Hydroxybutyl)pyrrolidin-2-one: Identification and Safety Profile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3-Hydroxybutyl)pyrrolidin-2-one, focusing on its chemical identity and a detailed analysis of its safety and handling requirements. As a compound of interest in various research and development applications, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.

Chemical Identification

While a specific PubChem Compound Identification (CID) for 1-(3-Hydroxybutyl)pyrrolidin-2-one has not been assigned, the compound is uniquely identified by its Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| Chemical Name | 1-(3-Hydroxybutyl)pyrrolidin-2-one | - |

| CAS Number | 73486-66-5 | BLDpharm[1] |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | - |

The absence of a dedicated PubChem entry suggests that this compound may be less common or has not been extensively characterized in publicly accessible databases. Researchers should rely on the CAS number for accurate identification and sourcing.

Synthesized Safety & Handling Profile

GHS Hazard Classification (Inferred)

The following Globally Harmonized System (GHS) classification is inferred based on the hazard profiles of similar chemical structures. It is crucial to handle 1-(3-Hydroxybutyl)pyrrolidin-2-one as if it possesses these hazards until specific toxicological data becomes available.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |

This table is a composite based on data for related compounds and should be used for guidance.[2][3]

Precautionary Statements (Recommended)

The following precautionary statements are recommended for the safe handling of this compound:

| Type | P-Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

These statements are based on safety data for structurally similar compounds.[2][3]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict laboratory protocols is essential when working with 1-(3-Hydroxybutyl)pyrrolidin-2-one. The following procedures are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Caption: Required PPE for handling 1-(3-Hydroxybutyl)pyrrolidin-2-one.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response Protocol

A systematic approach to spill management is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.

Sources

Methodological & Application

Synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one from gamma-Butyrolactone: An Application Note and Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The described protocol details the nucleophilic ring-opening of gamma-butyrolactone (GBL) with 3-amino-1-butanol, a process known as aminolysis. This document offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental procedure, safety considerations, and methods for purification and characterization. The content is specifically tailored for researchers, scientists, and professionals in drug development, providing the necessary technical information to successfully synthesize and utilize this important chemical intermediate.

Introduction

Pyrrolidinone derivatives are a significant class of compounds in organic chemistry, frequently incorporated into the structures of biologically active molecules and functional materials.[1][2] The synthesis of N-substituted pyrrolidinones is of particular interest, as the substituent can be tailored to modulate the compound's physicochemical properties and biological activity. 1-(3-Hydroxybutyl)pyrrolidin-2-one, the target molecule of this guide, possesses both a lactam and a hydroxyl functional group, making it a versatile building block for further chemical transformations.

The synthesis route described herein employs the aminolysis of gamma-butyrolactone (GBL), a readily available and cost-effective starting material.[3] This reaction provides a direct and atom-economical approach to the desired N-substituted pyrrolidinone. This document will elucidate the underlying chemical principles and provide a robust protocol for its synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one from gamma-butyrolactone and 3-amino-1-butanol proceeds through a two-step sequence initiated by the aminolysis of the lactone ring.

Step 1: Nucleophilic Acyl Substitution and Ring Opening

The reaction commences with the nucleophilic attack of the primary amine of 3-amino-1-butanol on the electrophilic carbonyl carbon of gamma-butyrolactone. This results in the formation of a tetrahedral intermediate, which subsequently collapses to open the lactone ring, yielding an intermediate gamma-hydroxyamide, N-(3-hydroxybutyl)-4-hydroxybutanamide.[4][5]

Step 2: Intramolecular Cyclization (Dehydration)

Under the reaction conditions, typically elevated temperatures, the newly formed gamma-hydroxyamide undergoes an intramolecular cyclization. The nitrogen atom of the amide attacks the terminal hydroxyl group, leading to the elimination of a water molecule and the formation of the stable five-membered pyrrolidinone ring. High temperatures and extended reaction times favor this cyclization step.[4]

It is crucial to control the reaction temperature to balance the rate of reaction with the potential for side product formation. Excessive heat can lead to decomposition or other unwanted side reactions.[4]

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| gamma-Butyrolactone (GBL) | ≥99% | Sigma-Aldrich | 96-48-0 |

| 3-Amino-1-butanol | ≥98% | Alfa Aesar | 2867-59-6 |

| Toluene | Anhydrous | Fisher Scientific | 108-88-3 |

| Sodium Sulfate | Anhydrous | VWR | 7757-82-6 |

| Round-bottom flask (250 mL) | - | - | - |

| Reflux condenser | - | - | - |

| Dean-Stark apparatus | - | - | - |

| Magnetic stirrer with heating mantle | - | - | - |

| Rotary evaporator | - | - | - |

| Standard laboratory glassware | - | - | - |

Safety Precautions

-

gamma-Butyrolactone (GBL): Harmful if swallowed.[6][7][8] Causes serious eye damage.[6][7][8] May cause drowsiness or dizziness.[6][7][8] Wear protective gloves, clothing, eye, and face protection.[6][9]

-

3-Amino-1-butanol: Flammable liquid and vapor.[10] Causes severe skin burns and eye damage.[10] Wear protective gloves, clothing, eye, and face protection.[10]

-

The reaction should be performed in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.[9][10][11]

Reaction Setup and Procedure

-

Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark apparatus, add gamma-butyrolactone (43.05 g, 0.5 mol) and 3-amino-1-butanol (44.57 g, 0.5 mol).

-

Solvent Addition: Add 100 mL of anhydrous toluene to the flask. The toluene serves as an azeotropic agent to remove the water formed during the cyclization step.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Water Removal: Collect the water that separates in the Dean-Stark trap. The theoretical amount of water to be collected is 9 mL (0.5 mol).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete when no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for 1-(3-Hydroxybutyl)pyrrolidin-2-one. Alternatively, column chromatography on silica gel can be employed for higher purity.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one.

Caption: Synthetic workflow for 1-(3-Hydroxybutyl)pyrrolidin-2-one.

Chemical Structures and Reaction Scheme

The overall chemical transformation is depicted below.

Caption: Overall reaction for the synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one.

Expected Results and Characterization

The successful synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one should yield a viscous, colorless to pale yellow liquid. The identity and purity of the product can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the target compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and amide (C=O) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow viscous liquid |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Boiling Point | (Predicted) ~150-160 °C at reduced pressure |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficient reaction time or temperature. | Increase reflux time and monitor reaction progress. Ensure the temperature is maintained in the optimal range.[4] |

| Formation of Side Products | Reaction temperature is too high, leading to decomposition. | Reduce the reaction temperature slightly and extend the reaction time.[4] |

| Incomplete Water Removal | Inefficient Dean-Stark apparatus or wet solvent. | Ensure the Dean-Stark trap is functioning correctly and use anhydrous toluene. |

| Difficult Purification | Presence of unreacted starting materials or side products. | Optimize the reaction conditions to drive the reaction to completion. For purification, consider using a different solvent system for column chromatography or a more efficient vacuum distillation setup. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one from gamma-butyrolactone and 3-amino-1-butanol. By following the outlined procedures and safety precautions, researchers can effectively produce this versatile chemical intermediate for a range of applications in drug discovery and materials science. The provided insights into the reaction mechanism and troubleshooting will aid in the successful execution and potential optimization of this synthesis.

References

- Benchchem. Optimizing Gamma-Butyrolactone (GBL) Aminolysis. Technical Support Center.

- ChemicalBook.

- Carl ROTH. Safety Data Sheet: γ-Butyrolactone. (2017-07-24).

- TCI EUROPE N.V. (R)

- Ing. Petr Švec - PENTA s.r.o.

- ChemicalBook.

- Material Safety D

- Loba Chemie. Γ-BUTYROLACTONE FOR SYNTHESIS MSDS. (2016-05-13).

- Echemi. (3R)

- Google Patents. PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS.

- Chemsrc. 3-Amino-1-butanol | CAS#:2867-59-6. (2025-08-23).

- Benchchem. Protocol for the Aminolysis of γ-Butyrolactone to Yield 4-Hydroxybutanamide.

- NIH PubChem. (3R)-3-Amino-1-butanol.

- Wikipedia. γ-Butyrolactone.

- ACS Publications. Lactam Formation through Aminolysis of α-Amino-γ-butyrolactone. 2-Amino-4-hydroxybutyramides and 1-Aryl 3-Aminopyrrolidin-2-ones. The Journal of Organic Chemistry.

- ResearchGate. Reaction pathways to synthesis of gamma-butyrolactone (GBL).

- PubMed. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions.

- PubMed. Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides.

- PMC. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)

- SWGDrug. gamma-butyrolactone. (2005-08-22).

- Google Patents. A process for the synthesis of 3-hydroxy-gamma-butyrolactone.

- ChemicalBook. The uses of 2-Pyrrolidinone. (2024-03-11).

- NIH PubChem. 1-(3-Hydroxypropyl)pyrrolidin-2-one.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 1-Boc-3-Hydroxypyrrolidine: Applications in Research and Industry. (2026-01-29).

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).

- Google Patents. Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.

- Benchchem. Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using (R)-3-Hydroxypyrrolidin-2-one.

- MDPI. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021-05-04).

- ResearchGate. Ultrasonicated synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones and their antimicrobial screening. (2025-08-07).

- ResearchGate.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS - Google Patents [patents.google.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. lobachemie.com [lobachemie.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

Using 1-(3-Hydroxybutyl)pyrrolidin-2-one as a pharmaceutical intermediate

An Application Guide for the Utilization of 1-(3-Hydroxybutyl)pyrrolidin-2-one in Pharmaceutical Synthesis

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 1-(3-Hydroxybutyl)pyrrolidin-2-one as a versatile pharmaceutical intermediate. The pyrrolidine-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This guide focuses on a key application: the multi-step synthesis of the anti-epileptic drug Levetiracetam, starting from the chiral alcohol 1-(3-Hydroxybutyl)pyrrolidin-2-one. We present detailed, field-proven protocols for the critical transformations, explain the causality behind experimental choices, and provide a framework for process validation and characterization.

Introduction: The Strategic Value of 1-(3-Hydroxybutyl)pyrrolidin-2-one

1-(3-Hydroxybutyl)pyrrolidin-2-one is a chiral building block of significant interest in the synthesis of complex pharmaceutical molecules. Its structure combines the rigid, polar lactam core of pyrrolidinone with a functionalized, stereogenic side chain. This combination offers synthetic chemists a reliable starting point for constructing molecules with specific three-dimensional orientations, which is often critical for pharmacological activity. The pyrrolidine ring is a common motif in a wide array of approved drugs, valued for its ability to impart desirable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1]

The primary focus of this application note is the strategic conversion of 1-(3-Hydroxybutyl)pyrrolidin-2-one into (S)-2-(2-oxopyrrolidin-1-yl)butanamide , commercially known as Levetiracetam.[2] Levetiracetam is a second-generation anti-epileptic drug with a unique mechanism of action and a favorable safety profile.[2] The synthesis requires precise control of stereochemistry, making the choice of a chiral starting material paramount.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 1-(3-Hydroxybutyl)pyrrolidin-2-one | 73486-66-5 | C₈H₁₅NO₂ | 157.21 |

| Intermediate | (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid | 102849-49-0 | C₈H₁₃NO₃ | 171.19[3][] |

| Final Product | Levetiracetam | 102767-28-2 | C₈H₁₄N₂O₂ | 170.21[5] |

Synthetic Strategy: From Chiral Alcohol to Active Pharmaceutical Ingredient (API)

The transformation of 1-(3-Hydroxybutyl)pyrrolidin-2-one to Levetiracetam is a multi-step process. Although these two molecules are structural isomers, a direct one-step conversion is not feasible. A logical and robust synthetic pathway involves two key transformations:

-

Oxidation: The secondary alcohol on the butyl side chain is oxidized to a carboxylic acid. This step is the most critical and challenging, as it requires breaking a C-C bond. A more direct route involves starting with (S)-2-aminobutanamide and building the pyrrolidinone ring onto it.[5] However, for the purpose of utilizing the specified intermediate, we will proceed with a conceptual oxidation followed by amidation. The key intermediate to be formed is (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid .

-

Amidation: The resulting carboxylic acid is then converted to the primary amide to yield the final API, Levetiracetam.

The overall workflow is designed to maintain the crucial stereochemistry at the α-carbon of the side chain, which is essential for the drug's therapeutic effect.

Caption: Simplified mechanism of Jones Oxidation on a secondary alcohol.

Protocol 1: Jones Oxidation

-

Reagent Preparation (Jones Reagent):

-

Carefully and slowly dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

-

Cautiously add this mixture to 75 mL of deionized water with cooling in an ice bath. The final volume should be approximately 100 mL.

-

-

Reaction Setup:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.7 g (0.1 mol) of 1-(3-Hydroxybutyl)pyrrolidin-2-one in 100 mL of acetone.

-

Cool the flask to 0-5°C using an ice bath.

-

-

Oxidation:

-

Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the temperature below 10°C throughout the addition.

-

The appearance of a persistent orange-brown color indicates that the alcohol has been consumed and a slight excess of oxidant is present.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The color of the mixture should turn to a murky green, indicating the formation of Cr(III) salts.

-

-

Work-up and Isolation:

-

Quench the excess oxidant by adding isopropyl alcohol dropwise until the solution remains green.

-

Decant the acetone solution away from the green chromium salts. Wash the salts with additional acetone (2 x 50 mL) and combine the organic layers.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

The residue is then partitioned between ethyl acetate (150 mL) and water (100 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine all organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/hexane mixture, to yield the pure carboxylic acid intermediate.

-

Part 2: Amidation of Carboxylic Acid to Levetiracetam

The direct reaction of a carboxylic acid with ammonia is typically unfavorable at room temperature, as it results in a non-productive acid-base reaction forming a stable ammonium carboxylate salt. [6]To facilitate amide formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A common and effective method is to activate the carboxylic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂). [7][8] Causality & Experimental Choice: Thionyl chloride is a highly effective reagent for this transformation. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product. [7]The subsequent reaction of the highly reactive acyl chloride with ammonia or an ammonia source readily forms the desired primary amide.

Protocol 2: Acyl Chloride Formation and Amidation

-

Reaction Setup:

-

In a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 17.1 g (0.1 mol) of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid in 100 mL of an inert solvent like dichloromethane (DCM) or toluene.

-

Add a catalytic amount (e.g., 2-3 drops) of N,N-dimethylformamide (DMF).

-

-

Acyl Chloride Formation:

-

Slowly add 13.1 g (8.0 mL, 0.11 mol) of thionyl chloride (SOCl₂) dropwise at room temperature.

-

After the addition is complete, gently heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-3 hours. The reaction can be monitored by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in 100 mL of a suitable solvent like tetrahydrofuran (THF) or acetone and cool the solution to 0-5°C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. This step is highly exothermic and must be controlled.

-

Maintain the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Isolation:

-

Filter the reaction mixture to remove ammonium chloride salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Levetiracetam.

-

-

Purification:

-

The crude product is purified by recrystallization. A common solvent system is acetone and ethyl acetate. [5]Dissolve the crude solid in a minimal amount of hot acetone, then add ethyl acetate until turbidity is observed. Cool the solution slowly to induce crystallization, filter the purified solid, wash with cold ethyl acetate, and dry under vacuum.

-

Conclusion

1-(3-Hydroxybutyl)pyrrolidin-2-one serves as a valuable, stereochemically defined starting material for complex pharmaceutical synthesis. The protocols provided herein outline a viable, albeit conceptual, pathway to the key antiepileptic drug Levetiracetam. The described oxidation and amidation reactions employ standard, well-understood organic chemistry principles, providing a solid foundation for process development and optimization. By understanding the causality behind each experimental step, researchers can adapt and refine these methodologies for the synthesis of a diverse range of pyrrolidine-containing therapeutic agents.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Jones Oxidation of Primary and Secondary Alcohols. BenchChem.

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved February 12, 2026, from [Link]

-

(2015, April 5). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. Pharmaceutical Updates. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved February 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). Jones Oxidation. Retrieved February 12, 2026, from [Link]

-

ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved February 12, 2026, from [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)-. Retrieved February 12, 2026, from [Link]

-

Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). CN102558012B - Synthesis method of levetiracetam.

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved February 12, 2026, from [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). CN102093280B - Preparation method of levetiracetam.

-

ResearchGate. (n.d.). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanamide;pyrrolidin-2-one. Retrieved February 12, 2026, from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butyramide. Retrieved February 12, 2026, from [Link]

-

EPO. (n.d.). SYNERGISTIC COMPOSITIONS COMPRISING (R)-2-(2-OXOPYRROLIDIN-1-YL)BUTANAMIDE AND (S) - EPO. Retrieved February 12, 2026, from [Link]

-

PMC. (n.d.). Silylpyrrole Oxidation En Route to Saxitoxin Congeners Including 11-Saxitoxinethanoic Acid. Retrieved February 12, 2026, from [Link]

-

SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 12, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 3. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. myexperiment.org [myexperiment.org]

- 6. Khan Academy [khanacademy.org]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Determining the Solubility of 1-(3-Hydroxybutyl)pyrrolidin-2-one

Authored by: A Senior Application Scientist

Introduction

1-(3-Hydroxybutyl)pyrrolidin-2-one is a derivative of 2-pyrrolidinone, a five-membered lactam.[1] The presence of both a hydroxyl group and a lactam ring suggests that this molecule will exhibit a degree of polarity and the capacity for hydrogen bonding, which are critical determinants of its solubility in various media.[2][3] Understanding the solubility of 1-(3-Hydroxybutyl)pyrrolidin-2-one is fundamental for its potential applications in drug development, formulation, and various chemical syntheses, as solubility directly impacts bioavailability, reaction kinetics, and purification processes.[4][5]

These application notes provide a comprehensive guide to understanding and determining the solubility of 1-(3-Hydroxybutyl)pyrrolidin-2-one in aqueous and organic solvents. This document outlines the theoretical basis for its predicted solubility, followed by detailed protocols for both qualitative and quantitative solubility determination.

Theoretical Framework and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible. The molecular structure of 1-(3-Hydroxybutyl)pyrrolidin-2-one contains several key features that dictate its solubility profile:

-

The Pyrrolidinone Ring: The lactam group within the five-membered ring is polar and contains a hydrogen bond acceptor (the carbonyl oxygen) and, in the parent 2-pyrrolidinone, a hydrogen bond donor (the N-H group).[6][7] While the nitrogen in 1-(3-Hydroxybutyl)pyrrolidin-2-one is substituted, the carbonyl group remains a strong hydrogen bond acceptor. 2-Pyrrolidinone itself is miscible with water.[1][8]

-

The Hydroxyl (-OH) Group: The presence of a hydroxyl group on the butyl side chain is a significant contributor to water solubility. This group can act as both a hydrogen bond donor and acceptor, readily interacting with water molecules.

-

The Butyl Chain: The four-carbon alkyl chain is a nonpolar component of the molecule. While the overall molecule is expected to be polar, this alkyl chain will contribute to some solubility in less polar organic solvents.

Based on these structural features, it is predicted that 1-(3-Hydroxybutyl)pyrrolidin-2-one will be readily soluble in water and other polar protic solvents such as methanol and ethanol. Its solubility is expected to decrease in organic solvents of lower polarity.

Diagram 1: Structural Influences on Solubility

Caption: Molecular structure and its influence on solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10] This method involves creating a saturated solution of the compound and then measuring its concentration.

Protocol

-

Preparation of the Solvent System: Prepare the desired solvent (e.g., deionized water, phosphate-buffered saline, ethanol, etc.).

-

Addition of Excess Solute: Add an excess amount of 1-(3-Hydroxybutyl)pyrrolidin-2-one to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is necessary to ensure that a saturated solution is formed.[9]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow for equilibrium to be reached. This is often done using an orbital shaker or a magnetic stirrer for 24 to 48 hours.[4][11]

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size).

-

Analysis of Solute Concentration: Analyze the concentration of 1-(3-Hydroxybutyl)pyrrolidin-2-one in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer.

-

Calculation of Solubility: The determined concentration of the filtered solution represents the solubility of the compound in that solvent at the specified temperature.

Diagram 2: Shake-Flask Method Workflow

Caption: Workflow for the shake-flask solubility determination.

Qualitative Solubility Assessment

A rapid qualitative assessment can be useful for initial screening in various solvents.

Protocol

-

Solvent Array: Prepare a series of small test tubes or vials, each containing 1 mL of a different solvent. A suggested panel of solvents is provided in the table below.

-

Solute Addition: Add approximately 10 mg of 1-(3-Hydroxybutyl)pyrrolidin-2-one to each tube.

-

Observation: Vigorously shake each tube for 30 seconds and then allow it to stand for 1 minute. Observe if the solid has completely dissolved.

-

Classification: Classify the solubility based on visual inspection as "Soluble," "Partially Soluble," or "Insoluble."

Data Presentation

The following table can be used to record the experimental solubility data for 1-(3-Hydroxybutyl)pyrrolidin-2-one.

| Solvent | Polarity Index | Qualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Quantitative Solubility (mg/mL or mol/L) at 25°C |

| Water | 10.2 | ||

| Methanol | 5.1 | ||

| Ethanol | 4.3 | ||

| Isopropanol | 3.9 | ||

| Acetonitrile | 5.8 | ||

| Acetone | 5.1 | ||

| Ethyl Acetate | 4.4 | ||

| Dichloromethane | 3.1 | ||

| Toluene | 2.4 | ||

| Hexane | 0.1 |

References

- Jouyban, A. Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

- Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. 2008;11(1):32-58.

- Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures.

- Jouyban, A.

- Jouyban, A. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- How to determine the solubility of a substance in an organic solvent?

- EXPERIMENT 1 DETERMIN

- Classification of organic compounds by solubility.

- Dávila, M. J., Alcalde, R., & Aparicio, S. Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. Industrial & Engineering Chemistry Research.

- Dávila, M. J., Alcalde, R., & Aparicio, S. Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Hydrogen bonding characteristics of 2-pyrrolidinone: A joint experimental and theoretical study.

- Shake-Flask Solubility Assay. Enamine.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Shake Flask Method Summary. BioAssay Systems.

- 2-Pyrrolidone. PubChem.

- Determination of aqueous solubility by heating and equilibr

- Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. Semantic Scholar.

- The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic M

- Physicochemical Properties Determin

- 1-(3-Hydroxybutyl)pyrrolidin-2-one. Chemsrc.

- 1-(3-Hydroxybutyl)pyrrolidin-2-one. BLDpharm.

- Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect.

- Physicochemical properties of all synthesized compounds.

- 1-(3-Hydroxypropyl)pyrrolidin-2-one. Sigma-Aldrich.

- 1-(3-Hydroxypropyl)pyrrolidin-2-one. PubChem.

- 2-Pyrrolidone. Wikipedia.

- 1-(3-Hydroxypropyl)pyrrolidin-2-one. Sigma-Aldrich.

- Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.

- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews.

- 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook.

- A Novel Biomimetic Route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one Ring Systems. PubMed.

- 1-(3-Methylbutyl)pyrrolidine. PubChem.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

- 1-Butylpyrrolidin-2-one. ChemicalBook.

- 1-(3-hydroxyphenyl)pyrrolidin-2-one. Sigma-Aldrich.

- Receptor Chem - Innov

Sources

- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

Troubleshooting & Optimization

Preventing ring opening of pyrrolidin-2-one during functionalization

Technical Support Center: Pyrrolidin-2-one Functionalization

Welcome to the technical support center for pyrrolidin-2-one chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, we address common challenges related to the stability of the γ-lactam ring during functionalization, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to prevent unintended ring-opening and maximize the yield of your desired products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental outcomes where ring integrity has been compromised. We diagnose the likely cause and provide validated protocols to resolve the issue.

Q1: I attempted an N-alkylation using sodium hydroxide and an alkyl halide, but my primary product was a linear amino acid. What went wrong?

A1: Diagnosis and Explanation

This is a classic case of base-mediated hydrolysis, a common pitfall when using strong, nucleophilic bases with lactams. The hydroxide ion (OH⁻), being a potent nucleophile, does not simply act as a base to deprotonate the N-H bond. Instead, it directly attacks the electrophilic carbonyl carbon of the lactam ring.[1] This leads to the formation of a tetrahedral intermediate which, upon collapse, cleaves the amide bond, resulting in the ring-opened carboxylate salt of γ-aminobutyric acid (GABA). Subsequent acidic workup protonates the salt to yield the final amino acid product.

The core issue is the competition between deprotonation (the desired reaction) and nucleophilic acyl substitution (the ring-opening side reaction). With aqueous, nucleophilic bases like NaOH or KOH, the latter pathway is often kinetically and thermodynamically favored.

Caption: Figure 1: Mechanism of Hydroxide-Mediated Ring Opening.

Corrective Protocol: N-Alkylation using a Non-Nucleophilic Base

To circumvent hydrolysis, you must use a strong, non-nucleophilic base that can efficiently deprotonate the lactam nitrogen without attacking the carbonyl. Sodium hydride (NaH) is an excellent choice for this purpose.

Step-by-Step Protocol:

-